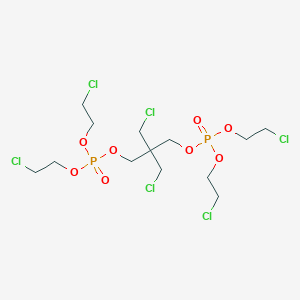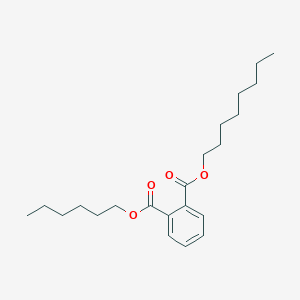
Hexyl octyl phthalate
Descripción general
Descripción
Hexyl octyl phthalate is a natural product found in Eleutherococcus sessiliflorus and Polyscias bracteata with data available.
Aplicaciones Científicas De Investigación
Biological Impact Studies : Hexyl octyl phthalate is employed to investigate the biological impacts of phthalates used in industrial products (Mankidy et al., 2013).
Consumer Products and Medical Devices : It is also present in consumer products, flooring, wall coverings, food contact applications, and medical devices (Hauser & Calafat, 2005).
Chronic Toxicity in Biomedical Devices : When used as plasticizers in biomedical devices, this compound exhibits chronic toxicity, which is significantly greater than its acute toxicity (Lawrence et al., 1975).
Effects on Rats : In rat studies, this compound has been shown to cause testicular atrophy and increase urinary zinc excretion (Foster et al., 1980).
Persistence in Sewage Sludge : During the anaerobic digestion of sewage sludge, this compound has been found to be persistent (Ziogou et al., 1989).
Health and Environmental Monitoring : The study of phthalate levels in the human population aids in setting research priorities and establishing exposure baselines, crucial for public health (Silva et al., 2003).
Liver Damage in Rats : Diets containing phthalates like this compound have been associated with liver damage and weight increase in rats (Mann et al., 1985).
Bioaccumulation in Aquatic Food Webs : This chemical has the potential to bioaccumulate and biomagnify in marine food webs, raising concerns about its environmental impact (Mackintosh et al., 2004).
Food Product and Packaging Analysis : It is critical in studies analyzing phthalates in food products and packaging materials, highlighting potential health risks (Fierens et al., 2012).
Hepatocyte Culture Studies : Phthalate monoesters, including this compound, are used to screen for peroxisome proliferation in primary rat hepatocyte cultures (Lake et al., 1987).
Mecanismo De Acción
Target of Action
Hexyl octyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system , affecting hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
This compound interacts with its targets by interfering with nuclear receptors in various neural structures involved in controlling brain functions . It can easily bind to transport proteins such as CBG and trigger cortisol levels disruption .
Biochemical Pathways
This compound affects the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It is metabolized through β-oxidation pathway . During the biodegradation of DOP by bacterial consortium, six intermediates were formed, namely this compound, di-hexyl phthalate, butyl octyl phthalate, butyl hexyl phthalate, di-butyl phthalate, and mono-butyl phthalate .
Pharmacokinetics
Phthalates in general are known to have a wide distribution in the body due to their lipophilic nature . They can be metabolized and excreted in urine and feces
Result of Action
Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They can induce neurological disorders and are associated with adverse reproductive outcomes in women and men, type II diabetes and insulin resistance, overweight/obesity, allergy, and asthma .
Action Environment
Phthalates, including this compound, are pervasive environmental contaminants due to their widespread applications . They can contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Direcciones Futuras
There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Future research should focus on understanding the potential mechanisms of the etiological link between pervasive exposure to phthalates and the development of chronic diseases such as cancer . It is also important to identify sustainable and scalable interventions for increasing public awareness and restricting chronic phthalate exposure .
Análisis Bioquímico
Biochemical Properties
Hexyl octyl phthalate interacts with various biomolecules in biochemical reactions. It has been observed that phthalates can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of this compound have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. For instance, phthalates are known to disrupt the endocrine system, which can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system .
Molecular Mechanism
The mechanism of action of this compound involves polar interactions between the polar centers of the phthalate molecule (the C=O functionality) and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that these contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, phthalates are lipid-soluble, enabling easy storage in adipose tissue for long periods . This suggests that the dosage of this compound can influence its storage and effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been observed that phthalates can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of this compound involves the formation of several intermediates .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been observed that phthalates contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Propiedades
IUPAC Name |
1-O-hexyl 2-O-octyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-10-14-18-26-22(24)20-16-12-11-15-19(20)21(23)25-17-13-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCTXAGBGKLUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069508 | |
| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-62-1 | |
| Record name | 1-Hexyl 2-octyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61827-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, hexyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl octyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)
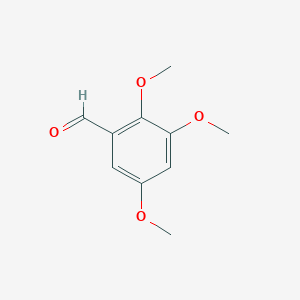

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)
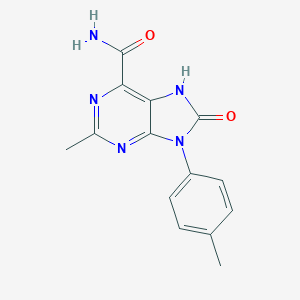

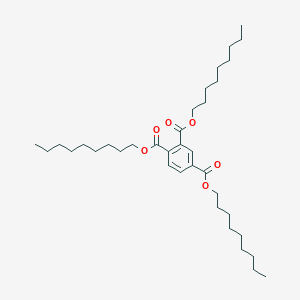

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
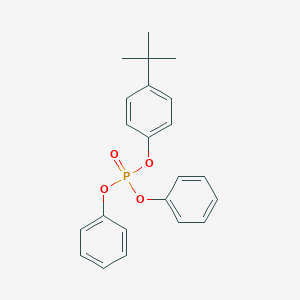
![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)

